molecular formula C9H9ClFN3 B1439177 6-Fluoro-4-hydrazinoquinoline hydrochloride CAS No. 1172049-64-7

6-Fluoro-4-hydrazinoquinoline hydrochloride

Cat. No.: B1439177
CAS No.: 1172049-64-7
M. Wt: 213.64 g/mol
InChI Key: NPCLEVOHKCYIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydrazinoquinoline hydrochloride: is a chemical compound with the molecular formula C₉H₈FN₃·HCl and a molecular weight of 213.64 g/mol This compound is a derivative of quinoline, a heterocyclic aromatic organic compound The presence of a fluorine atom at the 6th position and a hydrazino group at the 4th position on the quinoline ring structure makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoroquinoline, which serves as the starting material.

    Nitration: The 6-fluoroquinoline undergoes nitration to introduce a nitro group at the 4th position, resulting in 6-fluoro-4-nitroquinoline.

    Reduction: The nitro group in 6-fluoro-4-nitroquinoline is then reduced to an amino group, forming 6-fluoro-4-aminoquinoline.

    Hydrazination: Finally, the amino group is converted to a hydrazino group through a reaction with hydrazine hydrate, yielding 6-fluoro-4-hydrazinoquinoline.

Industrial Production Methods:

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

6-Fluoro-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Azo or Azoxy Compounds: Formed through oxidation reactions.

    Hydrazine Derivatives: Formed through reduction reactions.

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

6-Fluoro-4-hydrazinoquinoline hydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and pharmaceuticals.

Biology:

In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for imaging and diagnostic applications.

Medicine:

The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of its pharmacological properties and potential as a drug candidate.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and materials for various applications .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The quinoline ring structure also contributes to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

  • 6-Chloro-4-hydrazinoquinoline hydrochloride
  • 8-Fluoro-4-hydrazinoquinoline hydrochloride
  • 4-Hydrazinoquinoline hydrochloride
  • 7-Chloro-4-hydrazinoquinoline

Comparison:

6-Fluoro-4-hydrazinoquinoline hydrochloride is unique due to the presence of a fluorine atom at the 6th position, which imparts distinct chemical and biological properties. Compared to its chloro and non-substituted analogs, the fluorine atom enhances the compound’s stability, lipophilicity, and potential for biological activity. The hydrazino group at the 4th position is a common feature among these compounds, contributing to their reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

(6-fluoroquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCLEVOHKCYIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656582
Record name 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172049-64-7
Record name 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-hydrazinoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-hydrazinoquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Fluoro-4-hydrazinoquinoline hydrochloride
Reactant of Route 4
6-Fluoro-4-hydrazinoquinoline hydrochloride
Reactant of Route 5
6-Fluoro-4-hydrazinoquinoline hydrochloride
Reactant of Route 6
6-Fluoro-4-hydrazinoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.